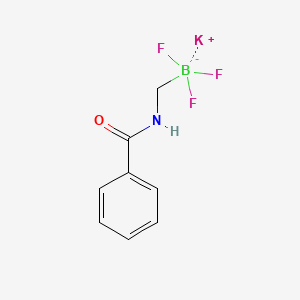

Potassium benzamidomethyltrifluoroborate

Description

Potassium benzamidomethyltrifluoroborate (C₈H₈BF₃KNO) is an organoboron compound featuring a benzamido (benzoyl-substituted amide) group attached to a methyltrifluoroborate core. This compound belongs to the class of potassium trifluoroborates, which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The benzamido group introduces both steric and electronic effects, making it distinct from simpler alkyl or aryl trifluoroborates. Applications of this compound are primarily in medicinal chemistry and materials science, where its functionalized aromatic structure enables the synthesis of complex molecules.

Properties

IUPAC Name |

potassium;benzamidomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3NO.K/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRMSHBHOSXPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(=O)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725505 | |

| Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253046-38-6 | |

| Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of potassium benzamidomethyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The general procedure includes the reaction of dibromo- or diiodomethane with n-butyllithium in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method yields potassium benzamidomethyltrifluoroborate as a stable, crystalline solid that can be stored for extended periods without significant decomposition .

Chemical Reactions Analysis

Potassium benzamidomethyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions are typically biaryl compounds or other complex organic molecules .

Scientific Research Applications

Potassium benzamidomethyltrifluoroborate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium benzamidomethyltrifluoroborate primarily involves its role as a nucleophilic reagent in cross-coupling reactions . The compound’s trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to generate the reactive boronate species . This reactive species then participates in the transmetalation step of the cross-coupling reaction, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Potassium Benzyltrifluoroborate (C₇H₇BF₃K)

- Structure : Lacks the benzamido group, featuring a simple benzyl substituent.

- Reactivity : Higher electrophilicity due to the absence of electron-withdrawing amide groups, making it more reactive in cross-couplings .

- Applications : Commonly used in pharmaceutical intermediates for introducing benzyl motifs.

- Availability : Widely available compared to benzamidomethyl derivatives .

Potassium (2,3-Difluorobenzyl)trifluoroborate (C₇H₅F₂BF₃K)

- Structure : Difluoro substitution on the benzyl ring enhances electronic effects.

- Reactivity : Fluorine atoms increase stability and direct subsequent reactions meta or para due to their electron-withdrawing nature .

- Applications : Used in agrochemicals and materials science for creating fluorinated polymers .

Potassium Benzofuran-2-yltrifluoroborate (C₈H₅BF₃KO)

- Structure : Benzofuran heterocycle instead of a benzamido group.

- Reactivity : The oxygen in benzofuran enhances solubility in polar solvents, facilitating reactions under aqueous conditions .

- Applications : Key in synthesizing bioactive molecules with heteroaromatic cores .

Protected Amine Derivatives

Potassium N-Boc-aminomethyltrifluoroborate (C₆H₁₂BF₃KNO₂)

- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine.

- Stability : The Boc group reduces nucleophilicity, enhancing stability during storage and handling .

- Hazards : Classified as harmful if swallowed (H302), requiring careful handling .

- Applications : Used in peptide synthesis and protecting-group strategies .

Potassium (2-Bromophenylsulfonamido)methyltrifluoroborate (C₇H₇BBrF₃KNO₂S)

- Structure : Sulfonamido group with bromine substitution.

- Reactivity : Bromine acts as a leaving group, enabling further functionalization via nucleophilic substitution .

- Purity : 95%, typical for research-grade trifluoroborates .

Alkyl and Alkenyl Trifluoroborates

Potassium Methyltrifluoroborate (CH₃BF₃K)

Potassium (Z)-But-2-en-2-yltrifluoroborate (C₄H₇BF₃K)

- Structure : Alkenyl group with Z-stereochemistry.

- Reactivity : Participates in stereospecific couplings to generate olefin-containing products .

- Applications : Used in synthesizing natural products with defined stereochemistry .

Methoxy and Benzyloxy Derivatives

Potassium (Methoxymethyl)trifluoroborate (C₂H₅BF₃KO)

Potassium (3-Benzyloxyphenyl)trifluoroborate (C₁₃H₁₁BF₃KO)

- Structure : Benzyloxy substituent on the phenyl ring.

- Reactivity : The benzyloxy group directs electrophilic aromatic substitution para to itself .

- Applications: Building block for flavonoids and polyphenolic compounds .

Comparative Data Table

Biological Activity

Potassium benzamidomethyltrifluoroborate (PBMT) is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzamidomethyl group and a trifluoroborate moiety, contributes to its diverse biological activities. This article explores the biological activity of PBMT, summarizing key research findings, case studies, and potential applications.

Structure and Composition

- Molecular Formula : C8H10BF3N2O

- Molecular Weight : 211.99 g/mol

- Canonical SMILES : Cc1ccc(cc1)C(=O)NCC(B(F)(F)F)N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Antimicrobial Properties

PBMT has shown significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : PBMT disrupts bacterial cell membranes, leading to cell lysis. It may also interfere with bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of PBMT:

- Cell Lines Tested : PBMT has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.

- Findings : In vitro studies demonstrated that PBMT induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the efficacy of PBMT against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : PBMT exhibited a significant inhibition zone of 15 mm, indicating strong antibacterial activity.

-

Case Study 2: Anticancer Activity

- Objective : To assess the cytotoxic effects of PBMT on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM.

The biological activity of PBMT can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : PBMT may inhibit key enzymes involved in cellular metabolism and proliferation, thus disrupting cancer cell growth.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.